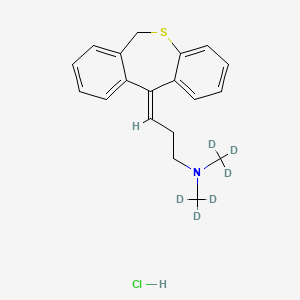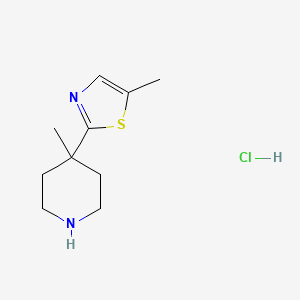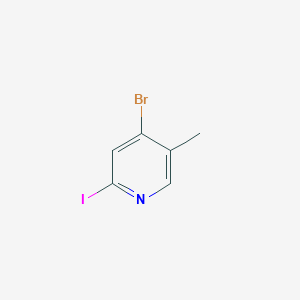![molecular formula C30H40N4O4 B12303004 tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate;tert-butyl (3aR,8bR)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate](/img/structure/B12303004.png)
tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate;tert-butyl (3aR,8bR)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,8bS)-2-(terc-butilóxigeno)pirrolo[3,4-b]indol-3,3a,4,8b-tetrahidro-1H-carboxilato y (3aR,8bR)-2-(terc-butilóxigeno)pirrolo[3,4-b]indol-3,3a,4,8b-tetrahidro-1H-carboxilato son estereoisómeros de un compuesto que pertenece a la familia del indol. Los indoles son sistemas heterocíclicos importantes que se encuentran en muchos productos naturales y fármacos. Estos compuestos son conocidos por sus actividades biológicas y se utilizan en diversas aplicaciones de investigación científica .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de estos compuestos normalmente implica la síntesis de indol de Fischer, que es un método bien conocido para construir derivados del indol. Este método implica la reacción de fenilhidrazina con una cetona o un aldehído en condiciones ácidas para formar el anillo de indol . Por ejemplo, la reacción de ciclohexanona con clorhidrato de fenilhidrazina en presencia de ácido metanosulfónico bajo condiciones de reflujo en metanol puede producir el derivado de indol deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para estos compuestos a menudo implican la síntesis de indol de Fischer a gran escala, utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía son comunes en entornos industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
Estos compuestos sufren varios tipos de reacciones químicas, que incluyen:
Oxidación: El anillo de indol se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de indol reducidos.
Sustitución: Las reacciones de sustitución electrófila son comunes debido a la naturaleza rica en electrones del anillo de indol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos electrófilos como los halógenos, los agentes nitrantes y los agentes sulfonantes se utilizan comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de indol sustituidos, que pueden tener diferentes propiedades biológicas y químicas .
Aplicaciones Científicas De Investigación
Estos compuestos tienen una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utilizan como intermediarios en la síntesis de moléculas más complejas.
Biología: Se estudian por sus posibles actividades biológicas, incluidas las propiedades anticancerígenas, antimicrobianas y antivirales.
Medicina: Se investigan por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Se utilizan en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de estos compuestos implica su interacción con varios objetivos moleculares y vías. El sistema de anillo de indol puede interactuar con múltiples receptores y enzimas, lo que lleva a varios efectos biológicos. Por ejemplo, se ha demostrado que los derivados de indol inhiben ciertas enzimas implicadas en la proliferación de células cancerosas y el crecimiento microbiano .
Comparación Con Compuestos Similares
Compuestos Similares
- 1,3,4,9-Tetrahidro-2H-pirido[3,4-b]indol-2-carboxilato de terc-butilo
- 1-carboxilato de terc-butilo de indolina
Singularidad
La singularidad de (3aS,8bS)-2-(terc-butilóxigeno)pirrolo[3,4-b]indol-3,3a,4,8b-tetrahidro-1H-carboxilato y (3aR,8bR)-2-(terc-butilóxigeno)pirrolo[3,4-b]indol-3,3a,4,8b-tetrahidro-1H-carboxilato reside en su estereoquímica específica, lo que puede llevar a diferentes actividades biológicas y propiedades químicas en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C30H40N4O4 |
|---|---|
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate;tert-butyl (3aR,8bR)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/2C15H20N2O2/c2*1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h2*4-7,11,13,16H,8-9H2,1-3H3/t2*11-,13-/m10/s1 |
Clave InChI |
KECRHWQYULSKMU-QKYOFRMZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)NC3=CC=CC=C23.CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)NC3=CC=CC=C23 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23.CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)

![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)

![4,6-Dimethyl-[1,3,5]triazin-2-ol](/img/structure/B12302946.png)
![rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide](/img/structure/B12302957.png)
![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)



![5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid](/img/structure/B12302976.png)
![3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol](/img/structure/B12302988.png)


